N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-Ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide (hereafter referred to as Compound A) is a benzothiazole-derived Schiff base featuring a cyclopropanecarboxamide substituent. Its Z-configuration imine group, ethyl substituent at position 3, and dimethoxy groups at positions 4 and 7 on the benzothiazole ring contribute to its unique electronic and steric properties. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography, facilitated by tools like SHELX and ORTEP .
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-17-12-10(19-2)7-8-11(20-3)13(12)21-15(17)16-14(18)9-5-6-9/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPVDPLOFULAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropane Carboxamide Group: This step involves the reaction of the benzothiazole derivative with a cyclopropane carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazole derivatives and their interactions with other chemical entities.
Biology
Biologically, N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or interact with proteins, while the cyclopropane carboxamide group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Compound A with Analogs
Key Observations :
- Substituents: The ethyl and methoxy groups in Compound A enhance lipophilicity compared to the hydroxy-tert-butyl group in or the cyano group in .
- Functional Groups: The strained cyclopropaneamide in Compound A may confer unique reactivity in metal coordination, contrasting with the N,O-bidentate directing group in or the cyano-ketone system in .
Key Observations :
- Synthesis : Compound A likely requires a condensation reaction analogous to , albeit with a benzothiazole-imine intermediate. The cyclopropaneamide group may necessitate careful pH/temperature control to avoid ring strain-induced side reactions.
- Spectroscopy : The methoxy (δ ~3.8 ppm in ¹H NMR) and ethyl (δ ~1.2–2.4 ppm) groups in Compound A align with substituent trends in and . IR would show imine C=N stretches (~1600–1650 cm⁻¹) and amide C=O (~1680 cm⁻¹).
Research Findings and Implications
- Structural Uniqueness : The cyclopropaneamide group in Compound A distinguishes it from analogs, offering a template for designing strained ligands or prodrugs.
- Synthetic Challenges : Achieving high yields in benzothiazole-imine condensations (as in ) often requires optimized solvent systems (e.g., acetic anhydride/acetic acid) and catalysts.
- Future Directions : Comparative studies on the catalytic efficiency of Compound A versus in metal-mediated reactions could reveal structure-activity relationships.
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound belonging to the benzothiazole family, characterized by its unique structure that includes an ethyl group and methoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with cyclopropanecarboxylic acid derivatives under dehydrating conditions. This process can be optimized using various reaction parameters to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Benzothiazoles are known for their diverse biological properties, including:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Properties : Benzothiazole derivatives have shown effectiveness against various bacterial and fungal strains.
Research Findings
Recent studies have explored the biological effects of similar benzothiazole compounds, suggesting that modifications in their structure can significantly influence their activity. For example:
- Anticancer Studies : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against gram-positive and gram-negative bacteria, as well as fungi.
Case Studies
Several case studies highlight the potential applications of benzothiazole derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of a related benzothiazole compound on breast cancer cell lines, showing a dose-dependent inhibition of cell growth. |
| Study 2 | Evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | 4,7-Dimethoxybenzothiazole | Anticancer and antifungal |
| Compound B | 5-Methylbenzothiazole | Antibacterial properties |
| N-(3-Ethylbenzothiazol) | Similar to target compound | Moderate anticancer effects |
Unique Properties
The presence of both ethyl and methoxy groups in this compound potentially enhances its lipophilicity and bioavailability compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
